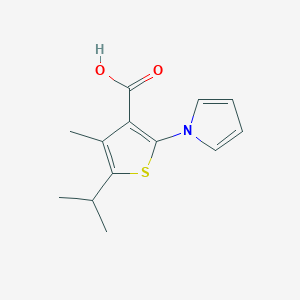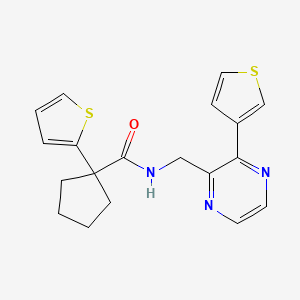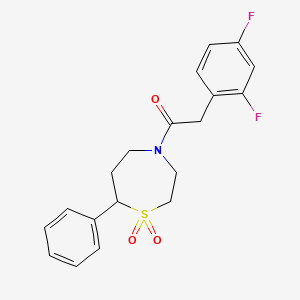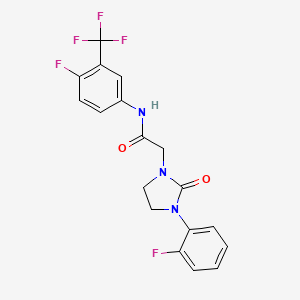![molecular formula C14H13BrN4O3 B2490152 8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 1278662-55-7](/img/no-structure.png)
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as BMT-1, is a purine-based compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which is involved in the repair of DNA damage. The inhibition of PARP by BMT-1 has been shown to enhance the efficacy of certain chemotherapeutic agents in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Biological Activities
Bromophenols and Nucleoside Base Derivatives : The research on bromophenols coupled with nucleoside bases has led to the discovery of new compounds with potential biological activities. For instance, compounds derived from the red alga Rhodomela confervoides have been studied for their structure and potential activity. These compounds, including variations of brominated tetrahydroisoquinolines, are significant due to their complex chemical structures and potential biological activities (Ma et al., 2007).
Unusual Chemical Reactions : Studies have also explored unique chemical reactions involving similar bromo-substituted compounds. For example, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with specific reactants in DMF resulted in unexpected products. This highlights the unpredictable nature of chemical reactions involving these compounds and their potential for producing novel derivatives (Khaliullin & Shabalina, 2020).
Antioxidant Properties : Research on bromophenol derivatives from Rhodomela confervoides indicates these compounds may have antioxidant properties. The study of these derivatives, including their isolation and structural elucidation, contributes to understanding their potential use as natural antioxidants in food or pharmaceutical industries (Li et al., 2012).
Synthetic Applications
Thietanyl Protection in Synthesis : The use of thietanyl protection in synthesizing 1-alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases the compound's relevance in complex chemical syntheses. This approach involves protecting specific groups in the molecule during synthesis, demonstrating its utility in creating diverse chemical structures (Khaliullin et al., 2010).
Development of Novel Fungicides : A study on the synthesis and bioactivity of novel strobilurin derivatives, including the pyrrolidine-2,4-dione moiety, demonstrates the potential of derivatives of this compound in agricultural applications, particularly as fungicides. The investigation into their fungicidal activity against various pathogens indicates the broader implications of such compounds in agriculture and plant protection (Guihua et al., 2014).
Eigenschaften
CAS-Nummer |
1278662-55-7 |
|---|---|
Produktname |
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione |
Molekularformel |
C14H13BrN4O3 |
Molekulargewicht |
365.187 |
IUPAC-Name |
8-bromo-7-[(3-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O3/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)7-8-4-3-5-9(6-8)22-2/h3-6H,7H2,1-2H3,(H,17,20,21) |
InChI-Schlüssel |
YDNPXFFEQBYWIR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)


![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)
![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)
![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)


![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)
